H-Asp(Obzl)-OtBu.HCl

Beschreibung

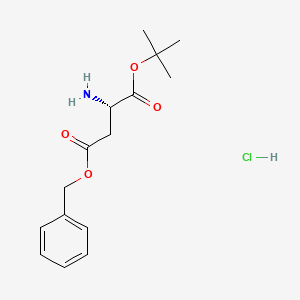

H-Asp(Obzl)-OtBu.HCl (CAS: 52615-97-1) is a protected aspartic acid derivative widely used in peptide synthesis and medicinal chemistry research. Its molecular formula is C₁₅H₂₂ClNO₄, with a molecular weight of 315.79 g/mol . The compound features two protective groups: a benzyl (Obzl) group on the β-carboxylic acid and a tert-butyl (OtBu) group on the α-carboxylic acid, with a hydrochloride salt stabilizing the amino group (Figure 1). This dual protection enhances stability during synthetic procedures, particularly in solid-phase peptide synthesis (SPPS), where selective deprotection is critical .

Eigenschaften

IUPAC Name |

4-O-benzyl 1-O-tert-butyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-13(17)19-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDLFDMXCRFHTQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718545 | |

| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94347-11-2 | |

| Record name | 4-Benzyl 1-tert-butyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp(Obzl)-OtBu.HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using a benzyl group (Obzl), and the carboxyl group is protected using a tert-butyl ester (OtBu). The hydrochloride (HCl) salt is then formed to enhance the stability and solubility of the compound.

Protection of the Amino Group: The amino group of aspartic acid is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Protection of the Carboxyl Group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.

Formation of Hydrochloride Salt: The protected aspartic acid derivative is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale esterification and protection reactions.

- Use of industrial-grade reagents and solvents.

- Implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

H-Asp(Obzl)-OtBu.HCl undergoes various chemical reactions, including:

Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield aspartic acid and its derivatives.

Substitution Reactions: The benzyl and tert-butyl protecting groups can be selectively removed through hydrogenolysis and acidolysis, respectively.

Common Reagents and Conditions

Hydrogenolysis: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenolysis of the benzyl group.

Acidolysis: Trifluoroacetic acid (TFA) is often used to remove the tert-butyl ester group.

Major Products Formed

Aspartic Acid: The primary product formed after the removal of protecting groups.

Intermediate Derivatives: Various intermediate compounds can be formed depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-Asp(Obzl)-OtBu.HCl serves as a valuable building block in the synthesis of peptides and proteins. The protective groups (benzyl and tert-butyl) prevent side reactions during synthesis, allowing for more complex structures to be assembled with precision.

Biochemical Studies

The compound is instrumental in studying enzyme-substrate interactions and protein folding. Its ability to undergo hydrolysis makes it a useful tool for investigating the dynamics of peptide bonds and the behavior of proteins under various conditions.

Pharmaceutical Research

In pharmaceutical applications, this compound acts as a precursor for synthesizing drug candidates. Its role in modifying biological activity through structural changes enables researchers to explore new therapeutic avenues.

Industrial Applications

The compound is used in producing specialty chemicals and materials, leveraging its stability and reactivity characteristics to develop new products in the chemical industry.

Research indicates that this compound exhibits various biological activities:

- Hormonal Regulation : Influences anabolic hormone release.

- Cell Signaling Pathways : Modulates pathways critical for cellular responses.

- Antimicrobial Activity : Demonstrated significant inhibitory effects against bacterial strains.

- Neuroprotective Effects : Protects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

-

Anabolic Effects Study :

- A study indicated that administration of this compound in animal models resulted in increased muscle mass and strength, linked to enhanced protein synthesis via the mTOR pathway.

-

Antimicrobial Efficacy :

- In vitro tests revealed significant inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.

-

Neuroprotection Study :

- Research highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of H-Asp(Obzl)-OtBu.HCl primarily involves its role as a protected amino acid derivative. The protecting groups (benzyl and tert-butyl) prevent unwanted side reactions during peptide synthesis. Upon removal of these groups, the free aspartic acid can participate in various biochemical reactions, including enzyme catalysis and protein interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Aspartic Acid Derivatives

The following table summarizes key structural and functional differences between H-Asp(Obzl)-OtBu.HCl and related compounds:

Structural and Functional Analysis

Protective Group Strategies: this compound balances steric protection (OtBu) with aromatic bulk (Obzl), enabling selective deprotection under acidic (e.g., TFA) or hydrogenolytic (e.g., Pd/C) conditions . H-Asp(OtBu)-OtBu·HCl (CAS 1791-13-5) uses dual tert-butyl groups for maximum steric shielding, ideal for preventing aspartimide formation in long peptide syntheses . H-Asp(OtBu)-allyl ester·HCl (CAS 218938-66-0) incorporates an allyl ester, removable via palladium catalysts, allowing sequential deprotection in complex sequences .

Solubility and Stability :

- This compound exhibits moderate solubility in organic solvents (e.g., DMSO), while H-Asp(OtBu)-OMe·HCl (CAS 673-19-0) is more hydrophilic due to its methyl ester .

- H-Asp(OtBu)-OtBu·HCl ’s hydrophobicity (logP ~2.34) makes it suitable for lipid-rich environments but less ideal for aqueous reactions .

Synthetic Applications :

Biologische Aktivität

H-Asp(Obzl)-OtBu.HCl, a derivative of aspartic acid, has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This compound, with the CAS number 52615-97-1, is characterized by its unique molecular structure and properties, which contribute to its potential therapeutic applications.

- Molecular Formula : C₁₅H₂₂ClNO₄

- Molecular Weight : 315.79 g/mol

- Solubility : Approximately 0.35 mg/ml in aqueous solutions

- Log P : 2.34 (indicating moderate lipophilicity) .

Biological Mechanisms

This compound exhibits various biological activities that can be categorized into several mechanisms:

- Hormonal Regulation :

- Cell Signaling Pathways :

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anabolic Effects :

A study demonstrated that the administration of this compound in animal models resulted in increased muscle mass and strength. The mechanism was linked to enhanced protein synthesis via the mTOR pathway . -

Antimicrobial Efficacy :

In vitro tests showed that this compound displayed significant inhibitory effects against various bacterial strains, suggesting its potential use as an antimicrobial agent . -

Neuroprotection Study :

Another research effort highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential for treating neurodegenerative diseases .

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.